molecular formula C24H27N3O3 B11401539 4-(4-ethylphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(4-ethylphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11401539
M. Wt: 405.5 g/mol
InChI Key: NWILXIJVYCJSGC-UHFFFAOYSA-N
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Description

4-(4-ETHYLPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-METHOXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its complex structure, which includes various functional groups such as ethyl, hydroxy, methyl, and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ETHYLPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-METHOXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with α,β-unsaturated carbonyl compounds.

    Functional group modifications: Introduction of the ethyl, hydroxy, methyl, and methoxy groups through various organic reactions such as alkylation, hydroxylation, and methylation.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Temperature and pressure control: Maintaining optimal conditions to favor desired reactions.

    Purification techniques: Use of chromatography and recrystallization to obtain pure compounds.

Chemical Reactions Analysis

Types of Reactions

4-(4-ETHYLPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-METHOXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of a carbonyl group may yield an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and biological pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-ETHYLPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-METHOXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-METHYLPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-METHOXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
  • 4-(4-ETHYLPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-METHOXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-ONE

Uniqueness

The uniqueness of 4-(4-ETHYLPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-METHOXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific functional groups and their positions, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

IUPAC Name

4-(4-ethylphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-methoxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C24H27N3O3/c1-4-16-7-9-17(10-8-16)23-20-21(18-14-15(2)6-11-19(18)28)25-26-22(20)24(29)27(23)12-5-13-30-3/h6-11,14,23,28H,4-5,12-13H2,1-3H3,(H,25,26)

InChI Key

NWILXIJVYCJSGC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCOC)NN=C3C4=C(C=CC(=C4)C)O

Origin of Product

United States

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